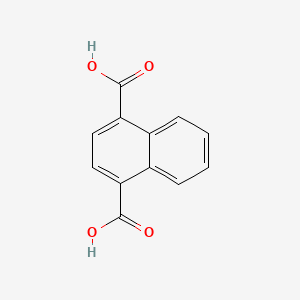

1,4-Naphthalenedicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMFBCRYHDZLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060545 | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-70-9 | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHALENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HFA3F9GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Naphthalenedicarboxylic acid chemical properties and structure

An In-depth Technical Guide to 1,4-Naphthalenedicarboxylic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,4-NDC) is an aromatic dicarboxylic acid featuring a naphthalene (B1677914) core. This white to off-white crystalline solid serves as a crucial building block in various fields of chemical synthesis, from high-performance polymers to intermediates for pharmaceuticals and dyestuffs.[1][2][3] Its rigid structure and bifunctional nature make it a valuable monomer for creating materials with enhanced thermal and chemical stability. This guide provides a comprehensive overview of its chemical properties, molecular structure, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a thermally stable compound with low solubility in water but better solubility in polar organic solvents such as ethanol (B145695) and dimethylformamide.[4] It is characterized by a high melting point, exceeding 300 °C.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [2] |

| Molecular Weight | 216.19 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | >300 °C | [1] |

| Boiling Point | 490.2 ± 28.0 °C (Predicted) | |

| Density | 1.54 g/cm³ | |

| pKa | 2.71 ± 0.10 (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in ethanol and dimethylformamide | [4] |

Molecular Structure and Identification

The structure of this compound consists of a naphthalene ring substituted with two carboxylic acid groups at the 1 and 4 positions.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | naphthalene-1,4-dicarboxylic acid | [5] |

| CAS Number | 605-70-9 | [5] |

| SMILES | O=C(O)c1ccc(C(=O)O)c2ccccc12 | |

| InChI | 1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16) | |

| InChIKey | ABMFBCRYHDZLRD-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic data for this compound, including ¹H NMR, IR, and Mass Spectrometry, are available and serve as essential tools for its identification and characterization. This information can be accessed through various chemical databases.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common methods involve the oxidation of substituted naphthalenes.

Experimental Protocols

5.1.1 Oxidation of 1-Methyl-4-Naphthoic Acid

A prevalent method for the synthesis of this compound involves the oxidation of 1-methyl-4-naphthoic acid.

-

Materials: 1-methyl-4-naphthoic acid, glacial acetic acid, cobalt acetate (B1210297), manganese acetate, sodium acetate, air/oxygen, acetic anhydride (B1165640), caustic soda flakes, activated carbon, hydrochloric acid.

-

Procedure:

-

Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid.

-

Add cobalt acetate, manganese acetate, and sodium acetate to the mixture.

-

Heat the mixture to 90 °C until all solids are dissolved.

-

Introduce a catalyst and raise the temperature to 130 °C.

-

Pump air uniformly through the reaction mixture.

-

Upon reaction completion, cool the mixture and filter to obtain the crude product of this compound.

-

The mother liquor can be treated with acetic anhydride and additional catalyst for further reaction with 1-methyl-4-naphthoic acid.

-

-

Purification:

-

Dissolve the crude product in water and add caustic soda flakes.

-

Heat the solution to 70-90 °C and adjust the pH to 7-8.

-

Add activated carbon, stir, and perform suction filtration.

-

Heat the filtrate to 70-90 °C and adjust the pH to below 2 with hydrochloric acid.

-

Cool the solution to 20-30 °C to precipitate the purified product.

-

Separate the solid material via centrifugation, wash with water until neutral, and dry to obtain the final product.

-

5.1.2 Synthesis from 4-Bromo-1-Naphthoic Acid

An alternative route involves the reaction of 4-bromo-1-naphthoic acid with cuprous cyanide followed by hydrolysis.

-

Materials: 4-bromo-1-naphthoic acid, cuprous cyanide, a polar aprotic solvent (e.g., dimethylformamide), potassium iodide, copper sulfate (B86663), sodium hydroxide, hydrochloric acid.

-

Procedure:

-

React 4-bromo-1-naphthoic acid with cuprous cyanide in a polar aprotic solvent. Catalytic amounts of potassium iodide and copper sulfate can be added. This reaction forms a 4-cyano naphthoic acid copper salt complex.

-

The resulting complex is then subjected to alkaline hydrolysis to yield this compound.

-

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications.

-

Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers such as polyesters and polyamides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for use in high-strength materials and specialty fibers.[1]

-

Organic Synthesis: It serves as an important intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

-

Materials Science: The rigid dicarboxylate structure makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

-

Fluorescent Materials: It is used in the production of fluorescent whitening agents.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary role in the pharmaceutical and drug development sector is as a structural component or intermediate in the synthesis of more complex, biologically active molecules.[1][3]

It is important to distinguish this compound from structurally related compounds like 1,4-naphthoquinone, which is known to exhibit a range of biological activities.

However, derivatives of this compound have been explored for their therapeutic potential. For instance, certain 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, which are synthesized from a 1,4-naphthalene diamine precursor, have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, a target for suppressing neuroinflammation.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

References

An In-depth Technical Guide to 1,4-Naphthalenedicarboxylic Acid (CAS: 605-70-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Naphthalenedicarboxylic acid, with the CAS number 605-70-9, is an aromatic dicarboxylic acid characterized by a naphthalene (B1677914) core substituted with two carboxylic acid groups at the 1 and 4 positions. This molecule serves as a versatile building block in several scientific domains, including polymer chemistry, materials science, and as an intermediate in the synthesis of pharmaceuticals and dyes. Its rigid structure and bifunctionality make it a particularly valuable component in the construction of metal-organic frameworks (MOFs) and high-performance polymers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with minimal odor.[1] It exhibits moderate thermal stability.[1] While it has low solubility in water, it is more soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 605-70-9 | [1] |

| Molecular Formula | C₁₂H₈O₄ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C | [4] |

| Boiling Point (Predicted) | 490.2 ± 28.0 °C | [4] |

| Density (Predicted) | 1.54 g/cm³ | [4] |

| pKa (Predicted) | 2.71 ± 0.10 | [3] |

| Water Solubility | Insoluble | [1][4] |

| Solubility in Organic Solvents | Soluble in ethanol and dimethylformamide | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features/Notes | Source |

| ¹H NMR | Data available, but specific peak assignments are not detailed in the searched literature. | [3] |

| ¹³C NMR | Data available, but specific peak assignments are not detailed in the searched literature. | [3] |

| Mass Spectrometry (MS) | Data available through various databases. | [5] |

| Infrared (IR) Spectroscopy | Data available through various databases. | [1] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The most common methods involve the oxidation of substituted naphthalenes.

Oxidation of 1,4-Dimethylnaphthalene

A prevalent industrial method for synthesizing this compound is the liquid-phase oxidation of 1,4-dimethylnaphthalene. This reaction is typically carried out using a cobalt-manganese-bromine catalyst system at elevated temperatures and pressures.[1]

Experimental Workflow: Oxidation of 1,4-Dimethylnaphthalene

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis from 4-Bromo-1-naphthoic Acid

Another documented synthesis involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide in a polar, aprotic solvent, followed by saponification of the resulting copper salt complex in an alkaline medium.

Detailed Experimental Protocol:

-

Cyanation: A mixture of 125.6 parts by weight of 4-bromo-1-naphthoic acid and 51 parts by weight of copper(I) cyanide in 330 parts by weight of anhydrous quinoline (B57606) is heated under reflux at 235-240 °C for 4 hours with stirring.

-

Hydrolysis: The resulting dark solution is then subjected to alkaline hydrolysis to saponify the cyano group to a carboxylic acid.

-

Purification: The product, this compound, is precipitated by adjusting the pH and can be further purified by washing and drying.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

This compound is a key building block (linker) in the synthesis of MOFs. These crystalline materials have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of UiO-66-NDC

This protocol describes the synthesis of a zirconium-based MOF, UiO-66-NDC, using this compound as the organic linker.

-

Solution Preparation: Dissolve zirconium(IV) chloride (ZrCl₄) and this compound in N,N-dimethylformamide (DMF).

-

Solvothermal Synthesis: The mixture is heated in a sealed container at 120 °C for 24 hours.

-

Purification: After cooling to room temperature, the resulting precipitate is collected by centrifugation and washed multiple times with DMF and methanol.

-

Drying: The final product is dried overnight at 70 °C.

Experimental Workflow: MOF Synthesis

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Polymer Synthesis

This compound is used as a monomer in the synthesis of high-performance polyesters and polyamides.[1] The resulting polymers often exhibit enhanced thermal stability and mechanical properties due to the rigid naphthalene unit in the polymer backbone.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly detailing the biological activity or the modulation of specific signaling pathways by this compound.

However, derivatives of the closely related 1,4-naphthoquinone (B94277) scaffold have been extensively studied and are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects. These activities are often attributed to their ability to generate reactive oxygen species (ROS) and interact with various cellular signaling pathways. It is important to note that the dicarboxylic acid functional groups in this compound significantly alter its electronic and chemical properties compared to the quinone moiety, and therefore, its biological activity is expected to be different.

One study has reported on the optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, which are derivatives of 1,4-naphthalenediamine and not directly from the dicarboxylic acid, as inhibitors of the Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation.[8] This suggests that the naphthalene core can be a scaffold for developing modulators of specific biological pathways.

Further research is required to elucidate the specific biological effects and potential therapeutic applications of this compound and its direct derivatives.

Logical Relationship: From Chemical Structure to Potential Biological Activity

Caption: Inferred potential for biological activity based on related structures.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][4]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | [4] |

| Causes serious eye irritation | H319 | [4] |

| May cause respiratory irritation | H335 | [4] |

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1]

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in materials science and as a synthetic intermediate. Its rigid aromatic structure is particularly advantageous in the creation of robust polymers and porous MOFs. While its direct biological activities are not yet well-defined, the broader class of naphthalene derivatives suggests potential for future exploration in drug discovery. Researchers and developers should handle this compound with appropriate safety precautions due to its irritant nature. This guide provides a foundational understanding of this compound to support its application in further research and development endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 605-70-9: this compound [cymitquimica.com]

- 3. This compound | C12H8O4 | CID 69065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. US20060167310A1 - Preparation method of naphthalene dicarboxylic acid - Google Patents [patents.google.com]

- 7. WO2004015003A2 - Preparation method of naphthalene dicarboxylic acid - Google Patents [patents.google.com]

- 8. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Naphthalenedicarboxylic Acid and Its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-naphthalenedicarboxylic acid, its synonyms, physicochemical properties, and its burgeoning role in materials science and drug development. The document delves into the synthesis of this compound and its application as a linker in metal-organic frameworks (MOFs) for drug delivery. Furthermore, it explores the significant biological activities of its derivatives, particularly 1,4-naphthoquinones, highlighting their potential as anticancer and antimycobacterial agents. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their endeavors.

Chemical Identity and Synonyms

This compound is a dicarboxylic acid derivative of naphthalene (B1677914). For clarity and comprehensive literature searching, a list of its synonyms and key identifiers is provided below.

| Identifier Type | Value |

| Systematic IUPAC Name | naphthalene-1,4-dicarboxylic acid |

| Common Synonyms | 1,4-Dicarboxynaphthalene, 1,4-Naphthalic acid |

| CAS Registry Number | 605-70-9 |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| InChI Key | ABMFBCRYHDZLRD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O |

Physicochemical Properties

This compound presents as a white to off-white or slightly pale yellow to reddish-yellow crystalline powder. It exhibits a high melting point, typically above 300 °C. The compound is sparingly soluble in water but shows better solubility in polar organic solvents.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory and industrial approach involves the oxidation of 1,4-dimethylnaphthalene. Another patented method describes a process starting from 4-bromo-1-naphthoic acid.

Experimental Protocol: Oxidation of 1-Methyl-4-naphthoic Acid[1]

This method utilizes the oxidation of 1-methyl-4-naphthoic acid in the presence of a mixed catalyst system.

Materials:

-

1-methyl-4-naphthoic acid

-

Glacial acetic acid

-

Cobalt acetate (B1210297)

-

Manganese acetate

-

Sodium acetate

-

Catalyst (as specified in the patent, often a bromide source)

-

Acetic anhydride (B1165640)

-

Caustic soda (sodium hydroxide)

-

Activated carbon

-

Hydrochloric acid

Procedure:

-

Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid.

-

Add cobalt acetate, manganese acetate, and sodium acetate (mass ratio of 1:50 to the starting material).

-

Heat the mixture to 90 °C until all solids are dissolved.

-

Introduce the catalyst and raise the temperature to 130 °C.

-

Pump air uniformly through the reaction mixture to facilitate oxidation.

-

Upon reaction completion, cool the mixture and filter to obtain the crude this compound.

-

The mother liquor can be treated with acetic anhydride and additional catalyst for subsequent batches.

-

For purification, dissolve the crude product in water by adding caustic soda and heating to 70-90 °C, adjusting the pH to 7-8.

-

Treat with activated carbon, stir, and filter.

-

Heat the filtrate to 70-90 °C and acidify with hydrochloric acid to a pH below 2 to precipitate the purified product.

-

Cool to 20-30 °C, separate the solid by centrifugation, wash with water until neutral, and dry to obtain the final product.

Experimental Protocol: Synthesis from 4-Bromo-1-naphthoic Acid[2]

This process involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide followed by saponification.

Materials:

-

4-bromo-1-naphthoic acid

-

Copper(I) cyanide

-

Polar, aprotic solvent (e.g., dimethylformamide)

-

Alkaline medium for saponification (e.g., sodium hydroxide (B78521) solution)

-

Hydrochloric acid

Procedure:

-

React 4-bromo-1-naphthoic acid with at least one mole equivalent of copper(I) cyanide in a polar, aprotic solvent.

-

The reaction is carried out at a temperature between 150-250 °C.

-

The resulting copper salt complex of 4-cyanonaphthoic acid is then saponified in an alkaline medium.

-

The saponification step hydrolyzes the nitrile group to a carboxylic acid.

-

Acidification of the reaction mixture with hydrochloric acid precipitates the this compound.

-

The precipitate is filtered, washed, and dried.

Applications in Drug Development and Materials Science

While this compound itself has limited direct biological applications, it serves as a crucial building block in two key areas relevant to drug development: as a linker for Metal-Organic Frameworks (MOFs) for drug delivery and as a scaffold for the synthesis of biologically active derivatives.

Metal-Organic Frameworks (MOFs) for Drug Delivery

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The high surface area, tunable pore size, and versatile functionality of MOFs make them excellent candidates for drug delivery systems.[1][2] this compound is used as a rigid organic linker in the synthesis of various MOFs.[3][4][5] These MOFs can encapsulate therapeutic agents for controlled release.[3][4]

Materials:

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

2,6-Naphthalenedicarboxylic acid (as a representative isomer, the protocol is adaptable for 1,4-NDC)

-

N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve iron(III) nitrate nonahydrate and 2,6-naphthalenedicarboxylic acid in DMF.

-

The synthesis can be performed using a conventional electric oven (solvothermal) or via microwave irradiation.

-

For the solvothermal method, seal the reaction mixture in a Teflon-lined stainless steel autoclave and heat at a specific temperature (e.g., 120 °C) for a set period (e.g., 24-72 hours).

-

For microwave-assisted synthesis, heat the mixture in a sealed vessel in a microwave reactor.

-

After the reaction, allow the vessel to cool to room temperature.

-

Collect the crystalline product by filtration, wash with fresh solvent, and dry.

The general workflow for utilizing MOFs in drug delivery involves synthesis, characterization, drug loading, and release studies.

Caption: Workflow for MOF-based drug delivery.

Biologically Active Derivatives: 1,4-Naphthoquinones

Derivatives of the naphthalene core, particularly 1,4-naphthoquinones, have demonstrated significant biological activities, including anticancer and antimycobacterial properties.[6][7][8][9][10] These compounds often exert their effects through various mechanisms, including the induction of cellular stress pathways.

Several studies have reported the potent anticancer activity of 1,4-naphthoquinone (B94277) derivatives against various cancer cell lines.[6][7][10] The mechanism of action often involves the induction of apoptosis and autophagy through cellular stress signaling pathways.

A study on a novel 1,4-naphthoquinone derivative, Pyr-1, revealed its ability to induce rapid cell death in chemoresistant melanoma cells without the generation of reactive oxygen species (ROS), a common mechanism for other 1,4-naphthoquinones.[6] The study showed that Pyr-1 activates major stress pathways, and this effect can be blocked by ERK and PI3K inhibitors.

The following diagram illustrates the proposed signaling pathway for the anticancer activity of the 1,4-naphthoquinone derivative Pyr-1.

Caption: Proposed signaling pathway for Pyr-1.

The following table summarizes the cytotoxic activities (IC₅₀ values) of selected 1,4-naphthoquinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BH10 | HEC1A (Endometrial) | - | [7] |

| Compound 11 | HepG2 (Liver) | 0.15 - 1.55 | [10] |

| HuCCA-1 (Cholangiocarcinoma) | 0.15 - 1.55 | [10] | |

| A549 (Lung) | 0.15 - 1.55 | [10] | |

| MOLT-3 (Leukemia) | 0.15 - 1.55 | [10] | |

| Compound 44 | Cancer Cells | 6.4 | [11] |

Note: Specific IC₅₀ for BH10 was not provided in the abstract, but it was noted to have cancer cell-specific cytotoxicity.

Derivatives of naphthalene-1,4-dione have also been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.

The following table presents the minimum inhibitory concentration (MIC) and growth inhibition data for potent naphthalene-1,4-dione derivatives against M. tuberculosis H37Rv.

| Compound | MIC (µg/mL) | Growth Inhibition (%) | IC₅₀ (µg/mL) |

| Compound 7 | 3.13 | 99 | 0.49 |

| Compound 8 | 3.13 | 99 | - |

| Compound 10 | 3.13 | 99 | - |

| Compound 1 | 3.13 | 96-98 | - |

| Compound 3 | 3.13 | 96-98 | - |

| Compound 18 | 3.13 | 96-98 | - |

Experimental Protocols for Biological Assays

Detailed protocols for assessing the biological activity of these compounds are crucial for reproducible research.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)[9]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HEC1A) and non-cancerous cell lines (for selectivity)

-

Cell culture medium and supplements

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This assay is commonly used to determine the MIC of compounds against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well plates

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add a standardized inoculum of M. tuberculosis to each well.

-

Include a drug-free control and a positive control (e.g., isoniazid).

-

Seal the plates and incubate at 37 °C for 5-7 days.

-

After incubation, add Alamar Blue reagent and resazurin to each well.

-

Incubate for another 24 hours.

-

Assess the color change visually (blue indicates no growth, pink indicates growth) or measure the fluorescence or absorbance with a plate reader.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

This compound is a versatile chemical compound with significant relevance to materials science and drug development. Its primary role as a linker in the synthesis of MOFs opens up possibilities for advanced drug delivery systems. Furthermore, the naphthalene scaffold serves as a valuable template for the development of potent biological agents, as evidenced by the significant anticancer and antimycobacterial activities of 1,4-naphthoquinone derivatives. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and development in these promising areas. The exploration of cellular signaling pathways of these derivatives will continue to be a critical aspect of designing next-generation therapeutics.

References

- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 1,4-Naphthalenedicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,4-naphthalenedicarboxylic acid in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this compound in their work.

Introduction to this compound

This compound is a dicarboxylic acid based on a naphthalene (B1677914) core. It is a white to off-white crystalline solid that sees significant use as a monomer in the synthesis of high-performance polymers, such as polyesters and polyamides.[1] Its rigid aromatic structure imparts desirable thermal and mechanical properties to these materials. In the pharmaceutical industry, it can serve as an intermediate in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its solubility is crucial for its effective use in these applications, from reaction engineering and purification to formulation.

Qualitative Solubility of this compound

General solubility information indicates that this compound is soluble in polar organic solvents and insoluble in water.[1][2][3][4] The presence of two carboxylic acid groups allows for hydrogen bonding with polar solvents, facilitating dissolution.

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Solubility |

| Water | High | Insoluble[1][2][3][4] |

| Ethanol | High | Soluble[1][2] |

| Dimethylformamide (DMF) | High | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble[1] |

| Non-polar solvents | Low | Poorly soluble[5] |

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in a variety of organic solvents. This indicates a potential knowledge gap in the existing literature. The following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 2: Quantitative Solubility of this compound (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | - | - |

| Ethanol | 25 | - | - |

| Isopropanol | 25 | - | - |

| Acetone | 25 | - | - |

| N,N-Dimethylformamide (DMF) | 25 | - | - |

| Dimethyl Sulfoxide (DMSO) | 25 | - | - |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[6][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the container to rest in the constant temperature bath without agitation until the undissolved solid has fully settled.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). Evaporate the solvent using a suitable method, such as a rotary evaporator or a gentle stream of inert gas.

-

Drying: Dry the container with the solid residue in a vacuum oven at a temperature below the decomposition point of the acid until a constant weight is achieved.

-

Weighing: Accurately weigh the container with the dried solid.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of container + solid) - (Weight of empty container)] / (Volume of supernatant withdrawn in mL) * 100

Spectroscopic Method for Solubility Determination

Spectroscopic methods, such as UV-Vis spectrophotometry, can also be employed to determine solubility, particularly for compounds that have a strong chromophore, like this compound.[9][10] This method relies on the Beer-Lambert law.

Experimental Workflow for Spectroscopic Solubility Determination

Caption: Workflow for determining solubility using a spectroscopic method.

Detailed Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Determination of λmax: Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filtration: Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 1,4-dimethylnaphthalene (B47064).[1]

Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Conclusion

While qualitative data indicates that this compound is soluble in polar organic solvents, a notable lack of quantitative solubility data exists in the public domain. This guide provides detailed experimental protocols for the gravimetric and spectroscopic determination of its solubility to enable researchers to generate this crucial data. A comprehensive understanding of the solubility of this compound is essential for its effective application in polymer chemistry and pharmaceutical synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Naphthalene-1,4-dicarboxylic acid, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound | 605-70-9 [chemicalbook.com]

- 5. CAS 605-70-9: this compound [cymitquimica.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Data of 1,4-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-naphthalenedicarboxylic acid (C₁₂H₈O₄, MW: 216.19 g/mol ), a significant building block in the synthesis of high-performance polymers and functional organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The NMR data for this compound reveals the distinct electronic environments of its protons and carbons. Due to the symmetrical nature of the molecule, the spectrum is relatively simple.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 (broad) | Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~8.8 - 8.6 | Multiplet | 2H | Aromatic protons (H-5, H-8) |

| ~8.0 | Singlet | 2H | Aromatic protons (H-2, H-3) |

| ~7.8 - 7.6 | Multiplet | 2H | Aromatic protons (H-6, H-7) |

| Solvent: DMSO-d₆. Data is predicted based on typical values for aromatic carboxylic acids. |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic acid carbons (-COOH) |

| ~135 | Aromatic quaternary carbons (C-4a, C-8a) |

| ~132 | Aromatic quaternary carbons (C-1, C-4) |

| ~130 | Aromatic CH carbons (C-5, C-8) |

| ~128 | Aromatic CH carbons (C-6, C-7) |

| ~125 | Aromatic CH carbons (C-2, C-3) |

| Solvent: DMSO-d₆. Data is predicted based on typical values for aromatic carboxylic acids and available data from suppliers like Sigma-Aldrich.[1] |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the prominent absorption bands of the carboxylic acid functional groups and the aromatic naphthalene (B1677914) core.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch of hydrogen-bonded carboxylic acid |

| ~1700 | Strong, Sharp | C=O stretch of carboxylic acid |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1420 | Medium | O-H bend coupled with C-O stretch |

| ~1300 | Medium | C-O stretch coupled with O-H bend |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

| Data is based on typical values for aromatic carboxylic acids and available spectral images. |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 216 | High | [M]⁺˙ (Molecular Ion) |

| 199 | Medium | [M - OH]⁺ (Loss of hydroxyl radical) |

| 171 | Medium | [M - COOH]⁺ (Loss of carboxyl radical) |

| 127 | Low | [C₁₀H₇]⁺ (Naphthyl cation) |

| Data sourced from PubChem, based on NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a solid aromatic carboxylic acid like this compound.

2.1 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Approximately 5-10 mg of solid this compound is accurately weighed and placed into a clean, dry vial.

-

About 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is added to the vial. DMSO-d₆ is a suitable solvent for this compound.

-

The mixture is gently agitated or sonicated until the solid is completely dissolved.

-

The resulting solution is transferred into a standard 5 mm NMR tube using a Pasteur pipette. It is important to ensure the solution is free of any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

2.2 Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No prior sample preparation such as creating a KBr pellet is necessary.[2]

-

-

Instrumentation and Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Sample Scan:

-

The powdered sample is placed on the crystal.

-

A pressure clamp is applied to ensure firm and uniform contact between the sample and the ATR crystal.

-

The sample spectrum is then recorded.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization):

-

Due to the low volatility of dicarboxylic acids, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or trimethylsilyl (B98337) esters).

-

A common procedure involves reacting a small, accurately weighed amount of the acid with a derivatizing agent (e.g., diazomethane (B1218177) for methylation or BSTFA for silylation) in a suitable solvent.

-

The reaction is allowed to proceed to completion, often with gentle heating.

-

The resulting solution containing the derivatized analyte is then diluted to an appropriate concentration for GC-MS analysis.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Injector Temperature: Typically 250-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100 °C, holding for 1 minute, then ramping up to 300 °C at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: ~230 °C.

-

Interface Temperature: ~280 °C.

-

-

Visualization of Experimental Workflow

The logical flow from sample preparation to data acquisition and analysis for the spectroscopic characterization of this compound is illustrated below.

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Solid-State Architecture of 1,4-Naphthalenedicarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,4-naphthalenedicarboxylic acid, a key building block in the development of advanced materials, including metal-organic frameworks (MOFs) and high-performance polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and visualizations of the molecular arrangement in the solid state.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and key bond lengths and angles are summarized in the tables below.

| Parameter | Value |

| Chemical Formula | C₁₂H₈O₄ |

| Formula Weight | 216.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.358(2) |

| b (Å) | 5.213(1) |

| c (Å) | 11.834(3) |

| β (°) | 109.48(2) |

| Volume (ų) | 485.6 |

| Z | 2 |

| Density (calculated) | 1.478 g/cm³ |

Table 1: Crystal Data and Structure Refinement for this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | 1.374(3) | C2-C1-C9 | 120.9(2) |

| C1-C9 | 1.420(3) | C1-C2-C3 | 120.7(2) |

| C2-C3 | 1.408(3) | C2-C3-C4 | 120.1(2) |

| C3-C4 | 1.373(3) | C3-C4-C10 | 120.8(2) |

| C4-C10 | 1.421(3) | C1-C9-C10 | 118.9(2) |

| C9-C10 | 1.424(3) | C4-C10-C9 | 118.4(2) |

| C1-C11 | 1.489(3) | C2-C1-C11 | 119.5(2) |

| C11-O1 | 1.258(3) | C9-C1-C11 | 119.6(2) |

| C11-O2 | 1.272(3) | C1-C11-O1 | 118.1(2) |

| C1-C11-O2 | 116.8(2) | ||

| O1-C11-O2 | 125.1(2) |

Table 2: Selected Bond Lengths and Angles for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound follows a standardized experimental workflow.

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable organic solvent, such as ethanol (B145695) or a mixture of ethanol and water. High-purity starting material is essential for obtaining diffraction-quality crystals.

-

Crystal Selection and Mounting: A well-formed, clear crystal with dimensions of approximately 0.2 x 0.2 x 0.3 mm is selected under a microscope. The crystal is mounted on a glass fiber or a cryoloop and placed on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental diffraction data. In the refinement process, the atomic coordinates, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.

Visualizing the Crystal Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of this compound in the solid state.

Structural Insights and Intermolecular Interactions

The crystal packing of this compound is dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. These interactions form infinite chains along the crystallographic b-axis. The oxygen atoms of the carboxyl groups act as both hydrogen bond donors and acceptors, creating a robust network.

In addition to hydrogen bonding, π-π stacking interactions between the naphthalene (B1677914) rings of neighboring molecules contribute to the overall stability of the crystal lattice. The planar naphthalene cores are arranged in a parallel-displaced fashion, which is a common packing motif for aromatic systems. This combination of strong, directional hydrogen bonds and weaker, dispersive π-π stacking interactions dictates the physicochemical properties of the solid material.

This detailed understanding of the crystal structure of this compound is crucial for its application in materials science, providing a foundation for the rational design of novel functional materials with tailored properties.

An In-Depth Technical Guide to the Thermal Stability of 1,4-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,4-naphthalenedicarboxylic acid (1,4-NDC), a key building block in the synthesis of high-performance polymers and a molecule of interest in pharmaceutical and materials science. Understanding the thermal behavior of 1,4-NDC is critical for its application in processes requiring high-temperature resilience, such as melt polymerization and the development of thermally stable materials.

Core Thermal Properties

This compound is a crystalline solid known for its robust thermal stability. Its high melting point and decomposition temperature are key characteristics that make it suitable for applications in demanding thermal environments.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of this compound gathered from experimental data. It is important to note that specific values can vary slightly depending on the experimental conditions such as heating rate and atmospheric purity.

| Thermal Property | Value | Analytical Method | Notes |

| Melting Point (°C) | >300 | Multiple Sources | Consistently reported across various chemical suppliers and literature.[1][2] |

| Decomposition Temperature (TGA, N2 atmosphere) | Onset ~400°C, Peak ~434°C | Thermogravimetric Analysis (TGA) | Based on the thermal decomposition of the 1,4-NDC moiety within a zinc coordination polymer.[3] The decomposition of the pure compound is expected to be in a similar range. |

| Thermal Decomposition Profile | One-step decomposition | Thermogravimetric Analysis (TGA) | The decomposition of the 1,4-NDC ligand in a metal-organic framework occurs in a single step.[3] |

Thermal Analysis Experimental Protocols

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and residual mass of 1,4-NDC.

Methodology:

-

Sample Preparation: A small, representative sample of pure this compound (typically 5-10 mg) is accurately weighed into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The sample pan is placed onto the TGA balance.

-

An inert atmosphere is established by purging the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is initially held at a low temperature (e.g., 30°C) to allow for stabilization.

-

The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

-

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to determine melting points, glass transitions, and the enthalpy of transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC sample pan (e.g., aluminum), and the pan is hermetically sealed.

-

Instrument Setup:

-

The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.

-

An inert atmosphere is maintained with a continuous purge of nitrogen gas.

-

-

Thermal Program (Heat-Cool-Heat):

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase any prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its crystallization point.

-

Second Heating Scan: A final heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a uniform thermal history.

-

-

Data Analysis: The heat flow is plotted against temperature. The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. The area under the melting peak can be integrated to determine the heat of fusion.

Visualizing Thermal Analysis Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Decomposition Pathway

The thermal decomposition of aromatic carboxylic acids like this compound primarily proceeds through decarboxylation, where the carboxylic acid groups (-COOH) are eliminated as carbon dioxide (CO2). This process is initiated at elevated temperatures and leads to the formation of a naphthalene (B1677914) core and potentially other aromatic byproducts.

The high thermal stability of 1,4-NDC is attributed to the strong aromatic character of the naphthalene ring system and the resonance stabilization of the carboxylate groups.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the structure of this compound and its observed thermal stability, leading to its applications in high-performance materials.

Conclusion

This compound exhibits excellent thermal stability, characterized by a high melting point and a decomposition temperature exceeding 400°C. This robustness is a direct consequence of its rigid aromatic structure. The primary mechanism of its thermal degradation is decarboxylation. A thorough understanding of its thermal properties, as detailed in this guide, is essential for its effective utilization in the development of advanced polymers and other materials where high-temperature performance is a critical requirement.

References

In-Depth Technical Guide: Health and Safety Information for 1,4-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety information for 1,4-Naphthalenedicarboxylic acid (CAS No. 605-70-9). While extensive toxicological data for this specific compound are limited, this document synthesizes existing safety data, hazard classifications, and handling precautions.[1] To provide a broader context for risk assessment, toxicological data for related isomers and structurally similar compounds, such as 1,4-Naphthoquinone (B94277), are also discussed. All personnel handling this chemical should be thoroughly trained in its potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with minimal odor.[1][2] It has a high melting point and is characterized by low solubility in water, but it is more soluble in polar organic solvents like ethanol (B145695) and dimethylformamide.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈O₄ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| CAS Number | 605-70-9 | [2] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | >300 °C | [3] |

| Solubility in Water | Insoluble / Sparingly soluble | [1][3] |

| Solubility in Organic Solvents | Soluble in ethanol | [3] |

Hazard Identification and Classification

This compound is classified as an irritant.[2][3] Based on aggregated GHS data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

Detailed toxicological studies on this compound are limited.[1] The toxicological properties have not been fully investigated.[5] The primary hazards identified are related to its irritant properties.

Acute Toxicity:

-

Oral: No specific LD50 data are available for this compound. For the related isomer, 2,6-Naphthalenedicarboxylic acid, an oral LD50 of >5000 mg/kg in rats has been reported.[6]

-

Dermal: No specific LD50 data are available. For 2,6-Naphthalenedicarboxylic acid, a dermal LD50 of >2000 mg/kg in rabbits has been reported.[6]

-

Inhalation: No specific LC50 data are available. For 2,6-Naphthalenedicarboxylic acid, an inhalation LC50 of >1.23 mg/L in rats has been reported.[6]

Skin and Eye Irritation:

-

The compound is classified as a skin and eye irritant.[2][3] Direct contact can cause redness and irritation.

Genotoxicity and Carcinogenicity:

-

There is no conclusive evidence linking this compound to carcinogenic activity.[1] It has not been classified as a known carcinogen by IARC or the EPA.[1]

Insights from Related Compounds: 1,4-Naphthoquinone

Naphthalene (B1677914), the parent aromatic structure, can be metabolized to various compounds, including 1-naphthol, which can then form 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone.[8] These quinones are considered to be the cytotoxic species.[8] While the direct metabolic pathway from this compound to 1,4-Naphthoquinone is not established, the toxicological profile of 1,4-Naphthoquinone is relevant due to structural similarities.

1,4-Naphthoquinone is toxic to cells by inducing oxidative stress and depleting cellular energy.[9] It has been shown to be the most toxic of several naphthalene by-products, with an EC50 of 38.7 µM on A549 lung cells.[9][10]

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not available, the following sections describe standardized protocols that would be used for its assessment.

In Vivo Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to produce irritation after a single topical application.

-

Test System: Healthy, young adult albino rabbits are used. The dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A dose of 0.5 g of the test substance, moistened with a small amount of a suitable solvent (e.g., water) to form a paste, is applied to a small area (approx. 6 cm²) of the clipped, intact skin.

-

Exposure: The test site is covered with a gauze patch and secured with tape. The trunk of the animal is wrapped to hold the patch in place and prevent ingestion. The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and any residual test substance is cleaned. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index is calculated from these scores to classify the substance.

Diagram: Experimental Workflow for In Vivo Dermal Irritation Test

Caption: Workflow for the OECD 404 Acute Dermal Irritation test.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA or WP2 uvrA (pKM101)) or S. typhimurium (TA102).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.

-

Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined. In the plate incorporation method, this mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies over the background.

Potential Biological Signaling Pathways

Direct studies on the signaling pathways affected by this compound are not available. However, research on the structurally related 1,4-Naphthoquinone suggests potential mechanisms of action that could be relevant. The primary mechanism is the generation of Reactive Oxygen Species (ROS) through redox cycling. This oxidative stress can trigger several downstream signaling cascades.

Potential Nrf2 Pathway Activation:

-

Oxidative stress is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key cellular defense mechanism against oxidative damage.

-

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1.

-

ROS can oxidize cysteine residues on Keap1, leading to the release of Nrf2.

-

Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including those for antioxidant enzymes.

Diagram: Potential ROS-Mediated Nrf2 Signaling Pathway

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C12H8O4 | CID 69065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 605-70-9: this compound [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. A review of the genotoxic potential of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of the Toxicity on Lung Cells of By-Products Present in Naphthalene Secondary Organic Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,4-Naphthalenedicarboxylic Acid: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 1,4-naphthalenedicarboxylic acid, a significant compound in the landscape of organic chemistry. While no single individual is credited with its initial discovery, its synthesis and characterization were documented in the early 20th century. This document provides a comprehensive overview of its historical synthesis, key experimental protocols, and physical and chemical properties, tailored for a scientific audience.

Historical Context and Discovery

The synthesis of this compound was first thoroughly documented in the early 20th century.[1] While earlier mentions may exist, a significant contribution to the systematic study of naphthalenedicarboxylic acid isomers came from the work of E. F. Bradbrook and R. P. Linstead in 1936. Their research on dicyanonaphthalenes provided a pathway to the corresponding dicarboxylic acids, including the 1,4-isomer. This work was pivotal in making various naphthalenedicarboxylic acids accessible for further study and application.

Early synthetic routes often involved the oxidation of corresponding dimethylnaphthalenes or the hydrolysis of dicyanonaphthalenes.[1] These methods, while foundational, have been refined over the years to improve yield, purity, and environmental safety.

Physicochemical Properties

This compound is a white to off-white crystalline solid with minimal odor.[1] It exhibits low solubility in water but is more soluble in polar organic solvents like ethanol (B145695) and dimethylformamide.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [3][4] |

| Molecular Weight | 216.19 g/mol | [3][4] |

| Melting Point | >300 °C | [5][6] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility in Water | Insoluble/Sparingly soluble | [1][5] |

| Solubility in Ethanol | Soluble (with blue fluorescence) | [5][7] |

| TPSA (Topological Polar Surface Area) | 74.6 Ų | [3][4] |

| logP | 2.2362 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Historical Synthesis Protocols

The following are detailed experimental protocols based on established historical methods for the synthesis of this compound.

Oxidation of 1,4-Dimethylnaphthalene (B47064)

This method relies on the oxidation of the methyl groups on the naphthalene (B1677914) ring to carboxylic acid groups.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, suspend 1,4-dimethylnaphthalene in an aqueous solution of an oxidizing agent, such as potassium permanganate (B83412) or nitric acid.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction temperature and duration will depend on the chosen oxidizing agent. For instance, with potassium permanganate, the reaction is typically carried out under heated conditions.[1]

-

Work-up: After the reaction is complete (as determined by the disappearance of the purple color of permanganate), cool the mixture and filter off the manganese dioxide byproduct.

-

Purification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound. The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

From 4-Bromo-1-naphthoic Acid via Cyanation and Hydrolysis

This multi-step synthesis provides an alternative route to this compound.

Experimental Protocol:

-

Cyanation Reaction: React 4-bromo-1-naphthoic acid with at least one molar equivalent of copper(I) cyanide in a polar, aprotic solvent such as dimethylformamide. The reaction is typically heated to between 150-250 °C. This forms a copper salt complex of 4-cyanonaphthoic acid.[8]

-

Isolation of Intermediate: The copper salt complex of 4-cyanonaphthoic acid can be precipitated by the addition of water or a low-boiling polar solvent and then separated by filtration.[8]

-

Alkaline Hydrolysis: The isolated copper salt complex is then saponified in an alkaline medium (e.g., aqueous sodium hydroxide) by heating. This hydrolysis step converts the cyano group into a carboxylic acid group.

-

Purification: After hydrolysis, the reaction mixture is filtered, and the filtrate is acidified with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 2 to precipitate the this compound. The precipitate is collected by suction filtration, washed with water until chloride-free, and dried. This method is reported to yield a practically colorless product with a melting point of 315-320 °C.[8]

Synthesis Pathways and Logical Flow